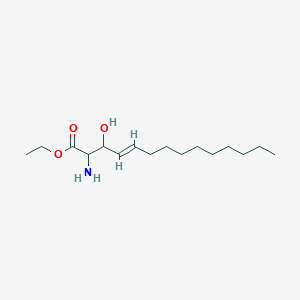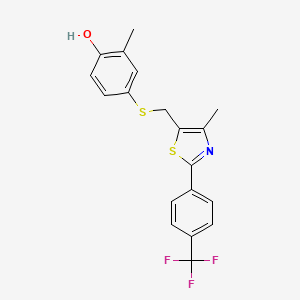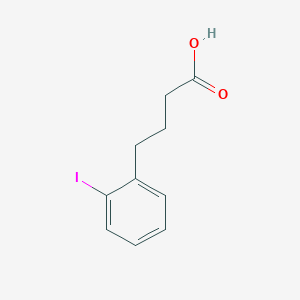
2-Iodobenzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodobenzenebutanoic acid is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a butanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodobenzenebutanoic acid typically involves the iodination of benzenebutanoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first diazotized and then reacted with potassium iodide to introduce the iodine atom . The reaction conditions often involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar iodination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity, which can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the iodine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carboxylic acid group.
Major Products Formed
Oxidation: Formation of 2-iodoxybenzoic acid.
Substitution: Formation of various substituted benzenebutanoic acids depending on the nucleophile used.
Reduction: Formation of 2-iodobenzyl alcohol or 2-iodobenzaldehyde.
Applications De Recherche Scientifique
2-Iodobenzenebutanoic acid has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.
Materials Science: It is used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Iodobenzenebutanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification and amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the butanoic acid group.
2-Iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid with hypervalent iodine.
4-Iodobenzoic acid: An isomer with the iodine atom in the para position.
Uniqueness
2-Iodobenzenebutanoic acid is unique due to the presence of both the iodine atom and the butanoic acid group, which provides it with distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
4-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |
Clé InChI |
KVKNBAFAUUJAKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


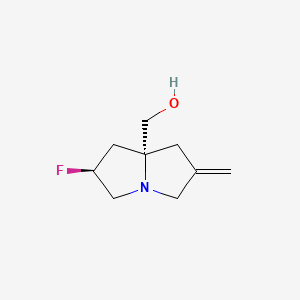
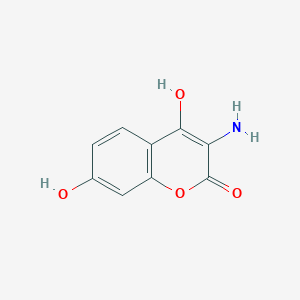
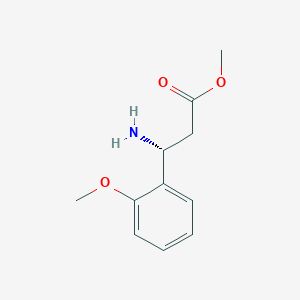
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
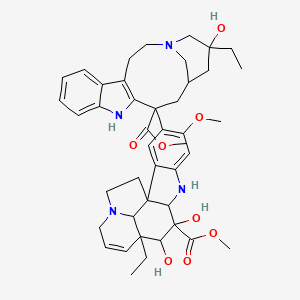
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
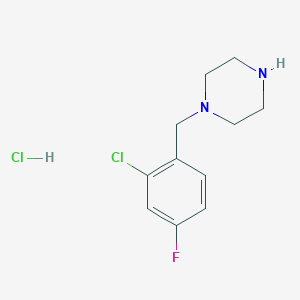

![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)
